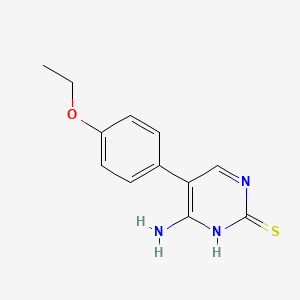
2-methoxybenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Hydrazones like 2-methoxybenzaldehyde hydrazones are typically synthesized via condensation reactions between hydrazides and aldehydes or ketones in alcohol solutions. For instance, compounds closely related to the queried substance have been synthesized by condensing 4-hydroxybenzohydrazide with aldehydes in methanol, resulting in hydrazones characterized by single crystal X-ray diffraction, elemental analysis, and IR spectra (Wei & Wang, 2011).
Molecular Structure Analysis
Hydrazones exhibit a variety of molecular structures, often determined by X-ray crystallography. The molecular structure is influenced by the hydrazone linkage, which adopts an E configuration about the C=N double bond. For example, the structure of N′-(4-hydroxybenzylidene)-2-methylbenzohydrazide demonstrates molecules linked by hydrogen bonds, forming a three-dimensional framework and displaying a dihedral angle between benzene rings indicative of the molecule's overall structure (Tang, 2010).
Chemical Reactions and Properties
Hydrazones undergo various chemical reactions, primarily based on their ability to act as nucleophiles or electrophiles depending on the reaction conditions. Their reactivity with different reagents can lead to the formation of complex structures, including metal complexes, which are used in catalysis and material science. The reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-hydrazinobenzothiazole leading to encapsulation in zeolite Y illustrates the complex reactivity and potential application of these compounds in catalysis (Ghorbanloo & Alamooti, 2017).
Physical Properties Analysis
The physical properties of hydrazones, such as solubility, melting point, and crystal structure, are crucial for their applications in various fields. These properties are significantly influenced by the hydrazone's specific structure, with variations in substituents affecting the overall characteristics of the compound. Single crystal X-ray diffraction studies provide detailed insights into the molecular and crystal structure, aiding in understanding the physical properties of these compounds.
Chemical Properties Analysis
Hydrazones display a wide range of chemical properties, including redox characteristics, ability to form complexes with metals, and participation in various organic reactions. These properties are exploited in synthetic organic chemistry for constructing complex molecules. The formation of complexes with metals, such as Cu(II) and Mo(VI), as seen in the synthesis of N-2-hydroxy-4-methoxybenzaldehyde-N'-4-nitrobenzoyl hydrazone and its Cu(II) complex, highlights the versatility and utility of hydrazones in coordination chemistry and as ligands in metal complexes (Raj, Kurup, & Suresh, 2008).
Scientific Research Applications
Crystal Structure Analysis
Research has shown that hydrazone compounds, including those derived from 2-methoxybenzaldehyde, are often analyzed for their crystal structures. For instance, the study of N′-(4-Hydroxybenzylidene)-2-methylbenzohydrazide revealed a three-dimensional framework formed by intermolecular hydrogen bonds, highlighting the structural complexity and potential for diverse chemical reactivity (Chunbao Tang, 2010).
Catalysis
Hydrazone compounds derived from 2-methoxybenzaldehyde have been investigated for their catalytic properties. For example, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y has shown to be an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons, demonstrating significant improvements in catalytic activity and stability (M. Ghorbanloo, Ali Maleki Alamooti, 2017).
Antibacterial Activity
Hydrazone compounds, including those synthesized from 2-methoxybenzaldehyde, have shown promising antibacterial properties. A study on the synthesis, characterization, and biological evaluation of 6-methoxy-2-aminobenzothioate derivatives against certain bacterial strains indicates the potential of these compounds in developing new antibacterial agents (Ahmood Kh. Juber, A. Hamed, A. Khalil, 2020).
Synthesis and Characterization
The synthesis and characterization of various hydrazone derivatives, including those from 2-methoxybenzaldehyde, provide insights into their chemical properties and potential applications. For instance, studies on the synthesis and characterisarton of vanadium metal complexes obtained from hydrazone derivatives reveal the versatility of these compounds in coordination chemistry and their potential application in catalysis and bioactivity (Meghana E. Mhadaye, R. Patil, 2016).
properties
IUPAC Name |
(E)-N-[(E)-(2-methoxyphenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-19-13-8-4-6-10-15(13)21-16(19)18-17-11-12-7-3-5-9-14(12)20-2/h3-11H,1-2H3/b17-11+,18-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYIBORYQNZNIU-UNEKJRSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN=CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxybenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-methyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5554375.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5554383.png)
![N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B5554391.png)
![N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554396.png)
![(1S*,5R*)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554403.png)

![4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine](/img/structure/B5554411.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5554426.png)
![2-benzyl-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554427.png)
![3-isopropyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5554438.png)
![N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5554444.png)